molecular formula C21H26O10 B148891 [(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate CAS No. 103994-39-4

[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate

Cat. No. B148891
M. Wt: 438.4 g/mol
InChI Key: KSDTVMYGKXHKCB-YWZRXWCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate is a useful research compound. Its molecular formula is C21H26O10 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading

Complex Polypropanoate SynthesisThe study by Marchionni and Vogel (2001) introduces a non-iterative method for synthesizing complex polycyclic polypropanoate fragments. The process involves the Diels-Alder addition of 2,2'-ethylidenebis[3,5-dimethylfuran] and leads to the creation of substances with numerous stereogenic centers. Desymmetrization and subsequent chemical reactions result in various polycyclic polypropanoates, demonstrating a versatile approach to the asymmetric synthesis of these compounds (Marchionni & Vogel, 2001).

Stereoselective Synthesis of Polyols

Subheading

Crafting Complex Sugar StructuresGerber and Vogel (2001) delve into the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives, showcasing methods to transform these compounds into protected 2,6-anhydrohepturonic acid derivatives. This work is particularly significant for constructing complex sugar structures, such as (1 → 3)-C,C-linked trisaccharides, emphasizing the utility of these methods in synthesizing intricate molecular architectures (Gerber & Vogel, 2001).

properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-11(9-22)17(24)29-15-8-20(4,26)21(27)6-5-19(3,31-21)7-14-16(15)13(18(25)30-14)10-28-12(2)23/h7,15,22,26-27H,1,5-6,8-10H2,2-4H3/b14-7+/t15-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTVMYGKXHKCB-YWZRXWCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxypiptocarphin A

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